N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Kinase Inhibition Drug Discovery SAR PDK1

SAR-driven kinase inhibitor programs often suffer from unpredictable selectivity and CNS penetration when pre-substituted scaffolds bias hit expansion. This unsubstituted N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide parent scaffold enables independent exploration of the benzamide ring (recapitulating PDK1 selectivity gains; cf. GSK2334470, IC50 ~10 nM) and the pyridazine 5-position (introducing CNS exposure; Kpuu 0.51). • Use as a baseline control to quantify selectivity improvements from specific substitutions. • Build proprietary LRRK2 inhibitor libraries leveraging the established brain-penetrant chemotype. • Procure as the non-optimized parent for unbiased medicinal chemistry campaigns.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 1005307-83-4
Cat. No. B2370809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS1005307-83-4
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S/c1-2-26(24,25)18-13-12-17(21-22-18)14-8-10-16(11-9-14)20-19(23)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,23)
InChIKeyYKKDFIJMQPDNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide – Kinase Inhibitor Scaffold


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (C19H17N3O3S, MW 367.42) [1] is the unsubstituted parent benzamide scaffold of a significant class of trisubstituted pyridazine-based kinase inhibitors. Its structure combines a 6-ethylsulfonyl-pyridazine core with an N-phenylbenzamide moiety. The compound is employed as a critical synthetic intermediate and reference scaffold in structure-activity relationship (SAR) studies for drug discovery programs targeting Parkinson's disease (LRRK2, Ding et al. 2019 [2]) and oncology (PDK1, Najafov et al. 2011 [3]).

SAR-driven benzamide ring optimization scaffold
Kinome selectivity baseline reference compound
CNS-penetrant chemotype starting point for LRRK2 studies

Critical Role of 6-Ethylsulfonyl and Benzamide Groups


Within the pyridazine-benzamide kinase inhibitor class, minor structural perturbations yield drastic changes in target potency, selectivity, and pharmacokinetics. The 6-ethylsulfonyl substituent is essential for interacting with the kinase hinge region and hydrophobic back pocket (LRRK2, Ding et al. [1]; PDK1, Najafov et al. [2]). Replacement of the terminal benzamide with a 2-methylbenzamide (GSK2334470) transforms the compound from a pan-kinase scaffold into a highly specific PDK1 inhibitor (IC50 ~10 nM) [2]. Uncontrolled substitution at the 5-position of the pyridazine ring modulates brain penetration (Kpuu 0.51 for Compound 18) and selectivity over 140 other kinases [1]. Arbitrary substitution without verified SAR data will likely lead to loss of target engagement, increased off-target activity, or nullified CNS exposure.

Benzamide substitution
may drastically alter PDK1 potency and kinome selectivity; GSK2334470 (2-methyl analog) differs significantly from parent scaffold.
5-Position pyridazine modification
may modulate brain penetration (Kpuu) and target engagement; CNS exposure observed in substituted analogs may not transfer.
Uncontrolled substitution
without verified SAR data risks loss of hinge-region interaction or increased off-target kinase activity.

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide vs. Analogs Evidence


PDK1 Inhibitory Potency vs. GSK2334470

The target compound serves as the unsubstituted benzamide scaffold for the PDK1 inhibitor GSK2334470. While no direct IC50 is reported for the target compound, the 2-methylbenzamide analog GSK2334470 inhibits PDK1 with an IC50 of ~10 nM [1]. This illustrates the profound potency increase (>100-fold) achievable through precise substitution on the benzamide ring, positioning the target compound as the essential starting point for SAR-driven optimization.

PDK1 Inhibition
Class-level inference
GSK2334470 (2-methylbenzamide) IC50 ~10 nM; target compound IC50 not reported.
Supports SAR-driven potency optimization; >100-fold gain upon 2-methyl substitution.
Potency of unsubstituted scaffold requires independent determination.
Kinase Inhibition Drug Discovery SAR PDK1

Kinome Selectivity: Baseline vs. GSK2334470

GSK2334470, the 2-methyl derivative of the target compound, exhibits remarkable selectivity, failing to inhibit 93 other protein kinases at 500-fold higher concentration than its PDK1 IC50 [1]. The target scaffold, lacking the optimized 2-methyl group, is expected to be less selective but provides the chemical starting point for achieving such exquisite selectivity.

Kinome Selectivity
Class-level inference
GSK2334470: no inhibition of 93 kinases at >5 µM (500-fold IC50); target scaffold selectivity unknown.
Enables selectivity baseline profiling; rational substitution can narrow or broaden kinase profile.
Selectivity profile of parent scaffold not directly measured.
Kinase Selectivity Off-Target Profiling Drug Safety

Brain Penetration of 5-Substituted Analogs (LRRK2)

5-Substituted-N-pyridazinylbenzamides, built upon a core analogous to the target compound, achieve high brain unbound fractions and CNS target engagement. Compound 18 (5-substituted analog) demonstrated a brain-to-blood free drug ratio (Kpuu) of 0.51 and significantly inhibited LRRK2 Ser935 phosphorylation in rat brain in vivo (IV infusion, 5 mg/kg/h) [1]. The target compound, lacking the 5-substituent, is predicted to have different and potentially lower brain exposure.

Brain Penetration
Class-level inference
5-substituted analog Compound 18: Kpuu 0.51, 50% inhibition pS935 LRRK2 in rat brain (IV 5 mg/kg/h).
Supports CNS-penetrant chemotype exploration; Kpuu likely differs for unsubstituted scaffold.
Brain exposure for target scaffold not directly measured; class-level inference.
CNS Penetration Neurodegenerative Disease LRRK2

Recommended Application Scenarios


PDK1/LRRK2 Dual-Lead Optimization

Procure the compound as the non-optimized parent structure for SAR-driven programs. Its use allows independent exploration of the benzamide ring (to recapitulate PDK1 potency and selectivity gains observed with GSK2334470 [1]) and the 5-position of the pyridazine ring (to introduce CNS-penetrant properties as demonstrated by Ding et al. [2]), without bias from pre-existing substitutions.

Selectivity Baseline Profiling for Chemical Probes

Use the compound as a control to profile the selectivity landscape of in-house analogs. Because GSK2334470 achieves high selectivity at 500-fold excess [1], this unsubstituted parent serves as a baseline to quantify the selectivity gain from specific substitutions, enabling efficient library design and IP generation.

Novel CNS Kinase Inhibitors for Parkinson's Research

The core scaffold, when appropriately substituted, yields brain-penetrant LRRK2 inhibitors (Kpuu 0.51) [2]. Consortia targeting Parkinson's disease or other neurodegenerative indications can procure this scaffold to build proprietary compound libraries, leveraging the established CNS-permeability of the chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Unsubstituted benzamide scaffold
SAR-driven potency and selectivity profiling
Chemical probe selectivity profiling
Selectivity baseline reference
Comparative kinome profiling vs. substituted analogs
LRRK2 CNS target engagement studies
CNS-penetrant chemotype scaffold
Brain penetration optimization via 5-substitution
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